![molecular formula C16H21N3O2S B2926952 N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide CAS No. 355435-20-0](/img/structure/B2926952.png)
N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structural features, which include an acetyl group, a phenyl ring, and a thiadiazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, followed by the introduction of the acetyl and phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or other reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under different conditions depending on the desired product.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, from mild to highly reactive environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.
Applications De Recherche Scientifique
N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and influencing various biological pathways. The specific pathways involved depend on the context in which the compound is used, whether in a chemical reaction or a biological system.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiadiazoles with different substituents, such as:
- N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
- This compound
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for certain applications where other thiadiazoles may not be as effective.
Propriétés
IUPAC Name |
N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-11(2)10-16(14-8-6-5-7-9-14)19(13(4)21)18-15(22-16)17-12(3)20/h5-9,11H,10H2,1-4H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUXBQKZVVGWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(N(N=C(S1)NC(=O)C)C(=O)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(benzenesulfonyl)-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]propanamide](/img/structure/B2926870.png)
![N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/new.no-structure.jpg)
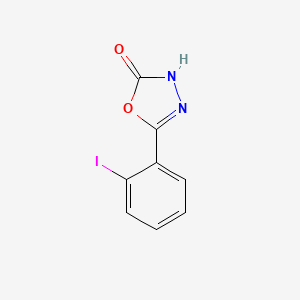
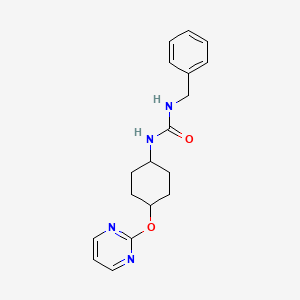
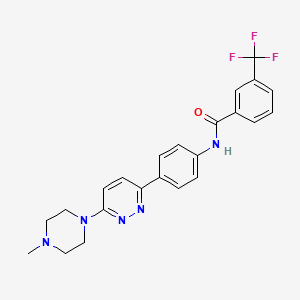

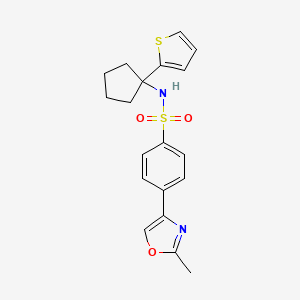
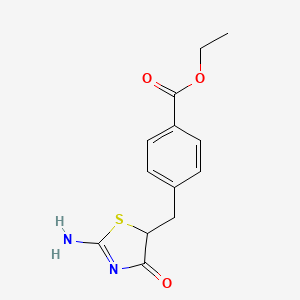
![8-{[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoline](/img/structure/B2926886.png)
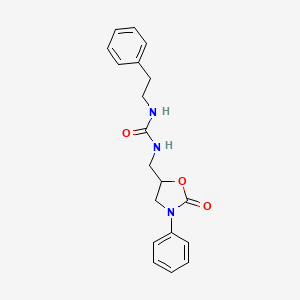
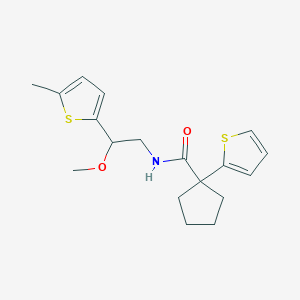
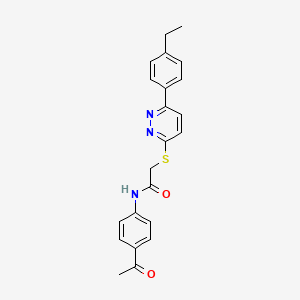
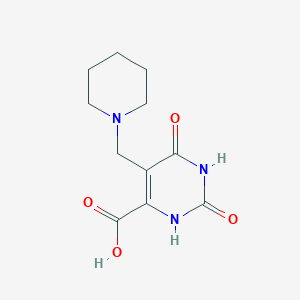
![6-[(4-methoxyphenyl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B2926892.png)
